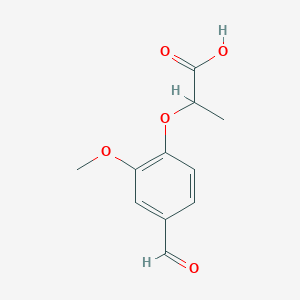
5-Bromo-2-methylbenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methylbenzotrifluoride is an organic compound with the molecular formula C8H6BrF3. It is a derivative of benzotrifluoride, where a bromine atom is substituted at the 5th position and a methyl group at the 2nd position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylbenzotrifluoride typically involves the bromination of 2-methylbenzotrifluoride. The reaction is carried out by adding liquid bromine to 2-methylbenzotrifluoride in the presence of a catalyst such as iron (III) chloride (FeCl3). The reaction mixture is stirred at room temperature until the bromination is complete. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yield and purity of the final product. The crude product is subjected to multiple purification steps, including distillation and crystallization, to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
5-Bromo-2-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The bromine atom can be reduced to form 2-methylbenzotrifluoride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include 5-hydroxy-2-methylbenzotrifluoride, 5-amino-2-methylbenzotrifluoride, and 5-thio-2-methylbenzotrifluoride.
Oxidation Reactions: Products include 5-bromo-2-methylbenzoic acid and 5-bromo-2-methylbenzaldehyde.
Reduction Reactions: The major product is 2-methylbenzotrifluoride.
科学的研究の応用
5-Bromo-2-methylbenzotrifluoride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.
Industrial Chemistry: It is employed in the production of specialty chemicals and fine chemicals.
作用機序
The mechanism of action of 5-Bromo-2-methylbenzotrifluoride is primarily based on its ability to undergo various chemical reactions. The bromine atom and the trifluoromethyl group on the benzene ring make it a versatile compound for electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-methylbenzotrifluoride
- 4-Bromo-2-methylbenzotrifluoride
- 5-Chloro-2-methylbenzotrifluoride
Uniqueness
5-Bromo-2-methylbenzotrifluoride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it suitable for specific applications in organic synthesis and material science, where other similar compounds may not be as effective.
特性
IUPAC Name |
4-bromo-1-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVIEYHUOUPPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379625 |
Source


|
| Record name | 4-Methyl-3-(trifluoromethyl)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86845-27-4 |
Source


|
| Record name | 4-Methyl-3-(trifluoromethyl)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)





![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)


